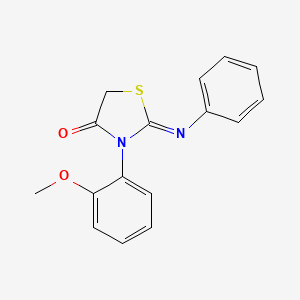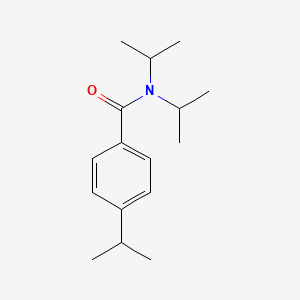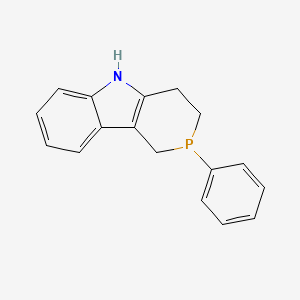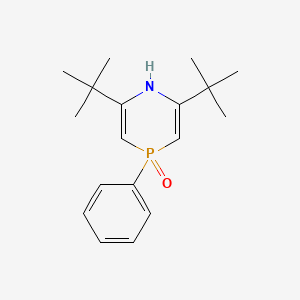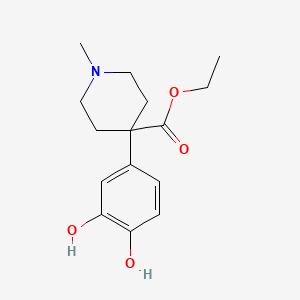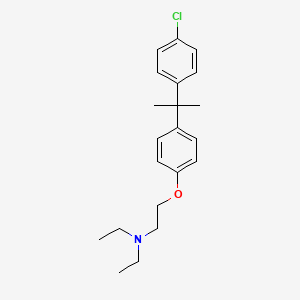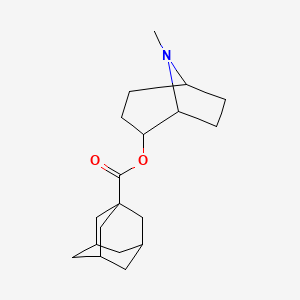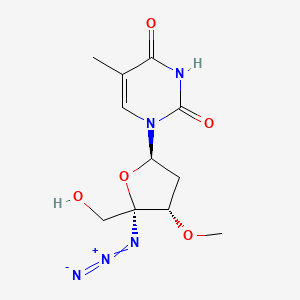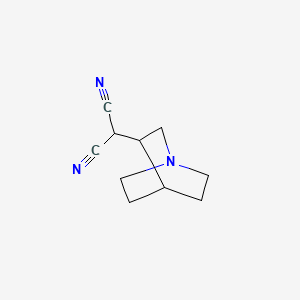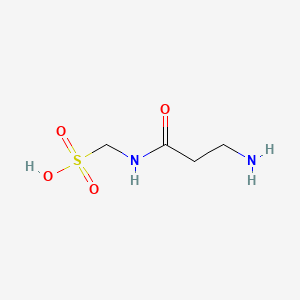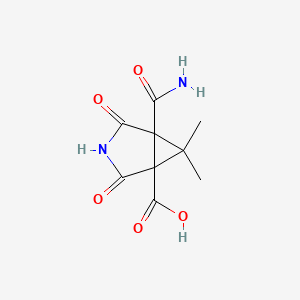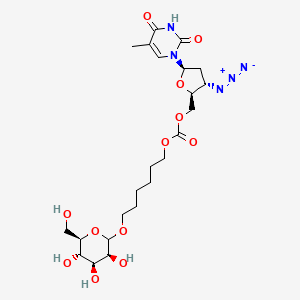
Glc-hexyl-CO3 AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glc-hexyl-CO3 AZT is a compound that combines the properties of glucose, hexyl groups, carbonate esters, and azidothymidine (AZT). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. AZT, also known as zidovudine, is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. The addition of glucose and hexyl groups to AZT may enhance its properties and broaden its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glc-hexyl-CO3 AZT involves several steps, starting with the preparation of the glucose derivative. The glucose molecule is first protected to prevent unwanted reactions at specific hydroxyl groups. This is followed by the introduction of the hexyl group through an alkylation reaction. The carbonate ester is then formed by reacting the hexyl-glucose derivative with a carbonate source, such as dimethyl carbonate, under basic conditions. Finally, the azidothymidine is coupled to the hexyl-glucose carbonate ester through a nucleophilic substitution reaction, typically using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be used to isolate the final product.
化学反応の分析
Types of Reactions
Glc-hexyl-CO3 AZT can undergo various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The azido group in AZT can be reduced to an amine.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted carbonate esters.
科学的研究の応用
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its antiviral properties and potential use in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Glc-hexyl-CO3 AZT is primarily attributed to the azidothymidine component. AZT is a nucleoside analog reverse-transcriptase inhibitor that targets the reverse transcriptase enzyme of HIV. By incorporating into the viral DNA, AZT terminates DNA chain elongation, thereby inhibiting viral replication. The glucose and hexyl groups may enhance the compound’s solubility, stability, and cellular uptake, potentially improving its efficacy.
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): The parent compound, used as an antiretroviral medication.
Hexylresorcinol: A compound with antiseptic and anesthetic properties.
Glucose derivatives: Various glucose-based compounds used in pharmaceuticals and biochemistry.
Uniqueness
Glc-hexyl-CO3 AZT is unique due to its combination of glucose, hexyl groups, carbonate esters, and azidothymidine. This unique structure may offer enhanced properties, such as improved solubility, stability, and bioavailability, compared to its individual components.
特性
CAS番号 |
132150-23-3 |
|---|---|
分子式 |
C23H35N5O12 |
分子量 |
573.5 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl carbonate |
InChI |
InChI=1S/C23H35N5O12/c1-12-9-28(22(34)25-20(12)33)16-8-13(26-27-24)15(39-16)11-38-23(35)37-7-5-3-2-4-6-36-21-19(32)18(31)17(30)14(10-29)40-21/h9,13-19,21,29-32H,2-8,10-11H2,1H3,(H,25,33,34)/t13-,14+,15+,16+,17+,18-,19-,21?/m0/s1 |
InChIキー |
WWCCVYPVKIUNTJ-HJRCHXISSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCOC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



